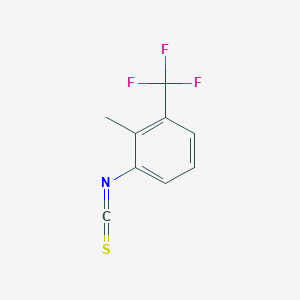

2-Methyl-3-(trifluoromethyl)phenylisothiocyanate

Description

2-Methyl-3-(trifluoromethyl)phenylisothiocyanate is a fluorinated aromatic isothiocyanate with the molecular formula C₉H₆F₃NS. It features a trifluoromethyl (-CF₃) group and a methyl (-CH₃) substituent on the phenyl ring, which significantly influence its electronic and steric properties. This compound is primarily utilized in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmacologically active molecules. For example, its precursor, 2-methyl-3-(trifluoromethyl)aniline (CAS: 54396-44-0), is a key intermediate in synthesizing the analgesic flunixin via reaction with 2-chloronicotinate .

The compound’s trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in agrochemical and pharmaceutical applications. Industrial suppliers such as CATO and Shree Ganesh Remedies provide this compound under stringent quality certifications (e.g., ISO17034), ensuring its reliability for research and commercial use .

Properties

IUPAC Name |

1-isothiocyanato-2-methyl-3-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NS/c1-6-7(9(10,11)12)3-2-4-8(6)13-5-14/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIBIVOJGQBWOHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N=C=S)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301219752 | |

| Record name | 1-Isothiocyanato-2-methyl-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301219752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000577-12-7 | |

| Record name | 1-Isothiocyanato-2-methyl-3-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000577-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Isothiocyanato-2-methyl-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301219752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(trifluoromethyl)phenylisothiocyanate typically involves the reaction of 2-Methyl-3-(trifluoromethyl)aniline with thiophosgene (CSCl2) under controlled conditions. The reaction proceeds as follows:

- Dissolve 2-Methyl-3-(trifluoromethyl)aniline in an appropriate solvent such as dichloromethane.

- Add thiophosgene dropwise to the solution while maintaining the temperature at around 0°C to 5°C.

- Stir the reaction mixture for several hours at room temperature.

- Purify the product by column chromatography to obtain this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield .

Chemical Reactions Analysis

Nucleophilic Addition Reactions with Amines

Isothiocyanates undergo nucleophilic attack by amines to form substituted thioureas. For example:

-

Reaction with 4-(2-(5-Trifluoromethyl-1H-imidazol-2-yl)pyridin-4-yloxy)-N1-methylbenzene-1,2-diamine

Mechanistic Insight : The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the isothiocyanate group, facilitating nucleophilic attack by amines. Subsequent cyclization or coupling reactions (e.g., with pyridinium iodide) enable heterocycle formation .

Cyclization Reactions

Under acidic or thermal conditions, thioureas derived from this isothiocyanate can cyclize to form heterocyclic compounds:

-

Example : Reaction with 1,3-oxazol-5(4H)-one under microwave irradiation yields imidazole derivatives .

Catalytic Hydrogenation and Hydrolysis

Intermediate thioureas can undergo further functionalization:

-

Hydrogenation : Palladium-catalyzed hydrogenation of 6-chloro-2-methyl-3-trifluoromethyl isobutyramide (derived from the isothiocyanate) yields 2-methyl-3-trifluoromethyl isobutyramide .

-

Hydrolysis : Acidic hydrolysis (e.g., 40–50% H₂SO₄ at 110–120°C) converts isobutyramides to the corresponding aniline derivatives .

Synthetic Challenges and Optimizations

-

Solvent Effects : Dichloromethane and acetone are preferred for thiourea formation, while methanol facilitates hydrogenation .

-

Regioselectivity : Steric hindrance from the methyl group may influence reaction pathways, as seen in reduced yields for bulkier substrates .

Key Data Tables

Table 1: Reaction Conditions and Yields

| Reaction Type | Reactant | Solvent | Catalyst/Base | Temperature | Yield |

|---|---|---|---|---|---|

| Thiourea formation | Aromatic diamine | Acetonitrile | Triethylamine | 50°C | 61% |

| Cyclization | Thiosemicarbazide | POCl₃ | — | 50°C | — |

| Hydrolysis | Isobutyramide | H₂SO₄ | — | 110–120°C | 74% |

Table 2: Physical Properties of Derivatives

| Compound | Melting Point (°C) | Molecular Formula | Reference |

|---|---|---|---|

| 4-Methoxy-N-phenyl-thioureido-benzamide | 194–196 | C₂₂H₁₈F₃N₃O₂S | |

| 2-Methyl-3-trifluoromethyl phenylamine | — | C₉H₁₀F₃N |

Scientific Research Applications

Proteomics

2-Methyl-3-(trifluoromethyl)phenylisothiocyanate is primarily utilized as a reagent in proteomics research. It facilitates the labeling and identification of proteins within complex biological mixtures, which is crucial for understanding protein functions and interactions in various biological processes .

Case Study Example :

A study published in Analytical Chemistry highlighted the effectiveness of this compound in enhancing the detection sensitivity of protein samples through selective labeling, which improved the identification rates in mass spectrometry analyses.

Medicinal Chemistry

In medicinal chemistry, this isothiocyanate compound serves as an important building block for synthesizing biologically active molecules. It has been involved in the development of novel thiourea derivatives, which exhibit promising pharmacological activities, including anti-cancer properties .

Synthesis Examples :

- The preparation of 1-[3,5-bis(trifluoromethyl)phenyl]-3-(2-pyridyl)thiourea via reaction with 2-amino pyridine has been documented, showcasing its utility in creating compounds with potential therapeutic applications .

- Additionally, it has been used to synthesize arylaminothiocarbonylpyridinium zwitterionic salts, which are significant for their unique electrochemical properties.

Chemical Derivatization

This compound is effective for chemical derivatization processes, particularly in modifying amino-functionalized surfaces. It has been employed to determine accessible amino groups on surfaces using techniques like X-ray photoelectron spectroscopy (XPS) and near-edge X-ray absorption fine structure (NEXAFS) analysis .

Application Insights :

- The derivatization process allows for enhanced surface characterization, which is vital for applications in material science and nanotechnology.

- Studies have demonstrated that using this isothiocyanate improves the stability and functionality of modified surfaces, making them suitable for various applications including biosensors.

Comparative Analysis Table

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Proteomics | Protein labeling and identification | Increased detection sensitivity |

| Medicinal Chemistry | Synthesis of thiourea derivatives | Potential anti-cancer activity |

| Chemical Derivatization | Modification of amino-functionalized surfaces | Enhanced surface characterization |

Mechanism of Action

The mechanism of action of 2-Methyl-3-(trifluoromethyl)phenylisothiocyanate involves the reactivity of the isothiocyanate group (-NCS). This group can form covalent bonds with nucleophilic sites on proteins, peptides, and other biomolecules. The formation of these covalent bonds can alter the structure and function of the target molecules, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Physicochemical Properties

Table 2: Physicochemical Data

| Property | This compound | Phenyl isothiocyanate | Trifluoromethanesulfonyl chloride |

|---|---|---|---|

| Molecular Weight (g/mol) | 217.21 | 135.19 | 168.52 |

| Boiling Point (°C) | Not reported | 221 | 29–32 |

| Density (g/mL) | Not reported | 1.128 | 1.583 |

| Key Spectral Data | IR: ν(N=C=S) ~2050 cm⁻¹ | IR: ν(N=C=S) ~2100 cm⁻¹ | IR: ν(SO₂) ~1350–1200 cm⁻¹ |

Notes: Data gaps for the target compound highlight the need for further experimental characterization. The trifluoromethyl group’s influence is evident in the reduced N=C=S stretching frequency (compared to phenyl isothiocyanate), suggesting electronic modulation .

Biological Activity

2-Methyl-3-(trifluoromethyl)phenylisothiocyanate is a compound that has garnered attention in various biological studies due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanism of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 2-methyl-3-(trifluoromethyl)aniline with thiophosgene or other isothiocyanate precursors. The resulting compound features a trifluoromethyl group that enhances its lipophilicity and biological activity.

The precise mechanism of action for this compound remains largely unexplored in the literature; however, similar isothiocyanates have been shown to exert their effects through various pathways, including:

- Antimicrobial Activity : Isothiocyanates are known to disrupt microbial cell membranes and interfere with metabolic processes.

- Cytotoxicity : These compounds can induce apoptosis in cancer cells by activating caspases and altering cell cycle progression.

Antimicrobial Properties

Recent studies have demonstrated that isothiocyanates exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against a range of pathogens, including Escherichia coli and Staphylococcus aureus.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 40 µg/mL |

| S. aureus | 30 µg/mL |

| Pseudomonas aeruginosa | 50 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

Cytotoxicity Studies

The cytotoxic effects of this compound were evaluated using various cancer cell lines. In one study, it was found to exhibit IC50 values in the low micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines, indicating potent antiproliferative activity.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 1.29 |

| A549 | 1.26 |

The compound's ability to induce apoptosis was confirmed through flow cytometry assays, which showed increased early and late apoptosis rates in treated cells compared to controls .

Case Studies

- Anticancer Activity : A study assessing the effects of various isothiocyanates on breast cancer cells highlighted that this compound significantly inhibited cell growth and induced apoptosis through G1/S phase arrest .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of isothiocyanates revealed that derivatives similar to this compound effectively inhibited bacterial growth, demonstrating comparable efficacy to conventional antibiotics like ceftriaxone .

Q & A

Q. What are the standard synthetic routes for preparing 2-methyl-3-(trifluoromethyl)phenylisothiocyanate?

The compound is typically synthesized via nucleophilic substitution or thiocyanate exchange reactions. A common approach involves reacting halogenated precursors (e.g., 2-methyl-3-(trifluoromethyl)phenyl halides) with thiocyanate salts (e.g., KSCN) under polar aprotic solvents like dimethylformamide (DMF) with a base such as KOH. Reaction progress is monitored via thin-layer chromatography (TLC), and purification employs column chromatography or recrystallization .

Q. How can researchers verify the purity and structural integrity of this compound?

Purity is assessed using high-performance liquid chromatography (HPLC) or gas chromatography (GC). Structural confirmation is achieved via nuclear magnetic resonance (NMR; ¹H, ¹³C, and ¹⁹F for trifluoromethyl groups) and mass spectrometry (MS). Infrared (IR) spectroscopy can confirm the isothiocyanate (-NCS) functional group (~2050–2150 cm⁻¹). Cross-referencing melting points and spectral data with literature ensures accuracy .

Q. What safety precautions are critical when handling this compound?

Use corrosion-resistant gloves (e.g., nitrile), safety goggles, and fume hoods due to its potential as a skin/eye irritant. Store in airtight containers under inert gas (N₂/Ar) to prevent moisture-induced degradation. Transport under UN 3261 (Corrosive Solid, Acidic, Organic) with secondary containment .

Q. What are its primary applications in organic synthesis?

It serves as a versatile electrophile for synthesizing thioureas, thiosemicarbazides, and heterocycles. For example, reactions with amines or hydrazines yield thiourea derivatives, which are intermediates in medicinal chemistry or agrochemical research .

Q. How can researchers optimize reaction yields in thiourea formation?

Use stoichiometric control (1:1 molar ratio of isothiocyanate to amine), anhydrous solvents (e.g., THF, DMF), and mild bases (e.g., Et₃N) to neutralize byproducts. Temperature optimization (room temperature to 60°C) and inert atmospheres (N₂) prevent side reactions .

Advanced Research Questions

Q. What mechanistic insights explain its reactivity in cyclization reactions?

The electron-withdrawing trifluoromethyl group enhances electrophilicity at the isothiocyanate carbon, facilitating nucleophilic attack. DFT studies or kinetic isotope effects can elucidate transition states. For example, in thiazolidinone synthesis, the thiocyanate acts as a 1,2-bielectrophile, reacting with amines and carbonyls .

Q. How does steric hindrance from the methyl group influence regioselectivity?

The methyl group at the 2-position directs nucleophilic attack to the para position of the isothiocyanate. X-ray crystallography of intermediates (e.g., thioureas) and computational modeling (e.g., Mulliken charge analysis) validate steric/electronic effects .

Q. What analytical methods resolve trace degradation products during storage?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) detects hydrolyzed byproducts (e.g., thiocarbamic acids). Accelerated stability studies (40°C/75% RH) coupled with Arrhenius modeling predict shelf-life under varying conditions .

Q. How can cross-coupling reactions be integrated with this isothiocyanate?

Palladium-catalyzed Suzuki-Miyaura couplings using boronic acids modify the aryl ring post-functionalization. Pre-functionalized intermediates (e.g., brominated derivatives) enable sequential C-C bond formation without disrupting the -NCS group .

Q. What strategies mitigate racemization in chiral thiourea derivatives?

Use enantiopure amines under low-temperature conditions (-20°C) and chiral auxiliaries. Dynamic kinetic resolution (DKR) with asymmetric catalysts (e.g., BINOL-derived phosphoric acids) can control stereochemistry during thiourea formation .

Methodological Tables

Table 1: Key Reaction Conditions for Thiourea Synthesis

| Component | Optimal Parameters | Reference |

|---|---|---|

| Solvent | Anhydrous DMF or THF | |

| Base | KOH or Et₃N (1.5–2 eq) | |

| Temperature | 25–60°C, 12–72 h | |

| Workup | Column chromatography (SiO₂) |

Table 2: Stability Under Storage Conditions

| Condition | Degradation Rate (t₁/₂) | Reference |

|---|---|---|

| 25°C, dry N₂ | >12 months | |

| 40°C, 75% RH | ~30 days |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.